molecular formula C13H19N B14152358 Pyrrolidine, 1-(2-phenylpropyl)- CAS No. 88875-38-1

Pyrrolidine, 1-(2-phenylpropyl)-

Cat. No.: B14152358
CAS No.: 88875-38-1
M. Wt: 189.30 g/mol
InChI Key: LGZZIVMMTDNFAP-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-(2-phenylpropyl)-: is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-(2-phenylpropyl)- typically involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina. The reaction is carried out at a temperature of 165–200°C and a pressure of 17–21 MPa .

Industrial Production Methods: Industrial production methods for Pyrrolidine, 1-(2-phenylpropyl)- are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves continuous flow reactors to maintain the necessary reaction conditions and ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine, 1-(2-phenylpropyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the pyrrolidine ring acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated pyrrolidine derivatives.

Scientific Research Applications

Pyrrolidine, 1-(2-phenylpropyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-(2-phenylpropyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

    Pyrrole: Another nitrogen-containing heterocycle with a five-membered ring structure.

    Pyrrolidine-2-one: A derivative of pyrrolidine with a carbonyl group at the second position.

    Pyrrolidine-2,5-dione: A compound with two carbonyl groups at the second and fifth positions.

Uniqueness: Pyrrolidine, 1-(2-phenylpropyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrrolidine derivatives .

Properties

CAS No.

88875-38-1

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

1-(2-phenylpropyl)pyrrolidine

InChI

InChI=1S/C13H19N/c1-12(11-14-9-5-6-10-14)13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3

InChI Key

LGZZIVMMTDNFAP-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCC1)C2=CC=CC=C2

Origin of Product

United States

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